

Application of OSA-modified starch in creating Pickering emulsions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octenyl succinic anhydride*

Cat. No.: *B1598855*

[Get Quote](#)

Application Notes: OSA-Modified Starch in Pickering Emulsions

Introduction Pickering emulsions, stabilized by solid particles instead of conventional surfactants, offer enhanced stability against coalescence and are of significant interest in the pharmaceutical and food industries.[1][2] **Octenyl succinic anhydride (OSA)**-modified starch is a leading biopolymer for creating these emulsions.[3] By introducing a hydrophobic octenyl group to the hydrophilic starch backbone, OSA modification renders the starch amphiphilic, allowing it to adsorb irreversibly at the oil-water interface and form a robust barrier around emulsion droplets.[1][3] This unique stabilizing mechanism makes OSA-starch ideal for encapsulating bioactive compounds, developing controlled-release drug delivery systems, and formulating functional foods.[2][4]

Mechanism of Stabilization The stability of Pickering emulsions relies on the partial wettability of the solid particles by both the oil and water phases. OSA-starch granules, possessing both hydrophobic and hydrophilic characteristics, position themselves at the oil-water interface.[5] This creates a physical or steric barrier that prevents oil droplets from coalescing. The effectiveness of stabilization is influenced by several factors, including the degree of substitution (DS) of the OSA group, the size and morphology of the starch granules, and their concentration.[6][7] A higher DS generally increases the hydrophobicity of the starch, enhancing its adsorption at the interface and leading to more stable emulsions.[7]

Key Parameters Influencing Emulsion Properties

- **Degree of Substitution (DS):** The DS, which quantifies the number of hydroxyl groups on the starch molecule that have been esterified with OSA, is a critical parameter. A higher DS (up to an optimal level) improves the emulsifying capacity of the starch, leading to smaller droplet sizes and greater long-term stability.[\[7\]](#)
- **Starch Concentration:** Increasing the concentration of OSA-starch particles generally results in smaller emulsion droplets and enhanced stability, as more particles are available to cover the surface of the oil droplets.[\[8\]](#)[\[9\]](#)
- **Particle Size:** Smaller starch granules are more effective at stabilizing emulsions, producing smaller and more uniform droplets.[\[6\]](#)[\[9\]](#) Methods like acid hydrolysis can be employed to reduce starch particle size before OSA modification.[\[9\]](#)
- **Oil Phase Volume:** The ratio of oil to water affects the viscosity and stability of the emulsion. High internal phase Pickering emulsions (HIPEs) with oil fractions up to 80% have been successfully formulated using OSA-starch, resulting in gel-like structures with excellent stability.[\[10\]](#)
- **pH and Ionic Strength:** OSA-starch stabilized emulsions generally exhibit good stability over a range of pH values and ionic strengths, a significant advantage for various applications.[\[3\]](#)

Applications in Research and Drug Development OSA-starch based Pickering emulsions are versatile platforms for a variety of applications:

- **Drug Delivery:** They can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[\[1\]](#)[\[11\]](#) The solid particle shell can also provide controlled or sustained release of the active pharmaceutical ingredient (API).[\[3\]](#)
- **Functional Foods:** These emulsions are used to encapsulate sensitive bioactive components like vitamins, antioxidants, and essential oils, protecting them from degradation and controlling their release during digestion.[\[2\]](#)[\[4\]](#)
- **Fat Replacement:** In food products like mayonnaise and meat gels, OSA-starch Pickering emulsions can act as fat replacers, improving texture and water-holding capacity while reducing calorie content.[\[8\]](#)

Experimental Protocols

Protocol 1: Preparation of OSA-Modified Starch

This protocol describes the chemical modification of native starch with **octenyl succinic anhydride** (OSA).

Materials:

- Native Starch (e.g., waxy maize, rice, tapioca)
- **Octenyl Succinic Anhydride (OSA)**
- Sodium Hydroxide (NaOH) solution (e.g., 0.5 M)
- Hydrochloric Acid (HCl) solution (e.g., 0.5 M)
- Ethanol
- Distilled Water

Procedure:

- Prepare a starch slurry (e.g., 30-35% w/w) in distilled water.
- Adjust the pH of the slurry to between 8.0 and 9.0 using NaOH solution while stirring continuously.[\[12\]](#)
- Slowly add the desired amount of OSA (e.g., 1-5% based on dry starch weight) to the slurry. The amount will determine the final Degree of Substitution (DS).[\[12\]](#)
- Maintain the pH within the 8.0-9.0 range by adding NaOH solution as needed throughout the reaction, which typically proceeds for 2-4 hours at a controlled temperature (e.g., 30-40°C).[\[12\]](#)
- After the reaction is complete, neutralize the slurry to a pH of 6.5-7.0 with HCl solution.[\[13\]](#)
- Wash the modified starch by centrifuging the slurry and resuspending the pellet. Perform sequential washes with distilled water (3 times) and ethanol to remove unreacted OSA and

salts.[12]

- Dry the final OSA-modified starch product in an oven at a low temperature (e.g., 45°C) for 24 hours.[12]
- Grind the dried starch into a fine powder for use as an emulsifier.

Protocol 2: Formulation of OSA-Starch Stabilized Pickering Emulsions

This protocol details the preparation of an oil-in-water (O/W) Pickering emulsion.

Materials:

- OSA-Modified Starch powder (from Protocol 1)
- Oil Phase (e.g., sunflower oil, medium-chain triglycerides)
- Aqueous Phase (e.g., distilled water, phosphate buffer)

Procedure:

- Disperse the OSA-starch powder in the aqueous phase to the desired concentration (e.g., 1-5% w/v).
- Add the oil phase to the aqueous starch dispersion at the desired oil-to-water ratio (e.g., 1:9 to 8:2 v/v).[10]
- Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 10,000-20,000 rpm) for a specified duration (e.g., 2-5 minutes).[5] Homogenization can be performed in intervals to prevent excessive heating.[5]
- The resulting mixture is the Pickering emulsion. For high-pressure homogenization, the pre-emulsion from step 3 can be passed through the homogenizer at pressures up to 300 bar.[1]
- Store the emulsion at a controlled temperature (e.g., 4°C or room temperature) for stability analysis.

Protocol 3: Characterization of Pickering Emulsions

1. Droplet Size and Microstructure Analysis:

- Method: Use laser diffraction or dynamic light scattering to measure the mean droplet size and size distribution.
- Microscopy: Observe the emulsion microstructure using light microscopy or confocal laser scanning microscopy (CLSM). The oil phase can be stained with a lipophilic dye (e.g., Nile Red) and the aqueous phase or starch with a hydrophilic dye (e.g., Nile Blue or FITC) for visualization.[\[2\]](#)

2. Emulsion Stability Assessment:

- Creaming Index (CI): Store the emulsion in a graduated cylinder under gravity. Measure the height of the serum layer (H_s) and the total emulsion height (H_t) over time. Calculate $CI (\%) = (H_s / H_t) * 100$. A lower CI indicates higher stability.
- Turbiscan Analysis: Use a stability analyzer (e.g., Turbiscan) to monitor changes in backscattering and transmission profiles along the sample height. This provides quantitative data on creaming, sedimentation, and coalescence over time.[\[8\]](#)

3. Rheological Measurements:

- Method: Use a rheometer to measure the viscoelastic properties of the emulsion.
- Parameters: Determine the storage modulus (G') and loss modulus (G''). For stable, gel-like emulsions, G' is typically greater than G'' .[\[14\]](#) These parameters provide insight into the emulsion's internal structure and stability.[\[15\]](#)

Quantitative Data Summary

Table 1: Effect of OSA-Starch Properties on Pickering Emulsion Characteristics

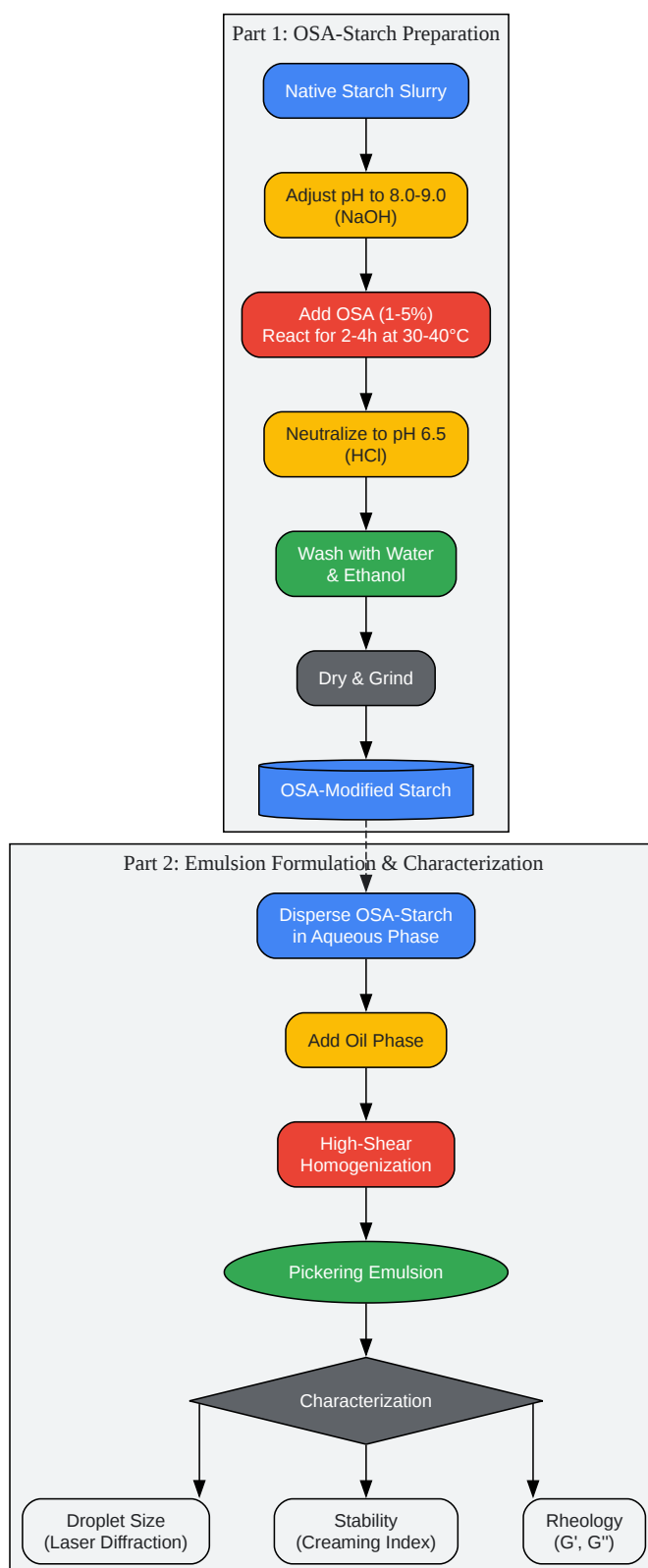
Starch Source & Type	OSA-Starch Conc.	Degree of Substitution (DS)	Oil Phase Volume (%)	Mean Droplet Size (µm)	Stability Observation	Reference
Starch/Chitosan Complex	Not specified	0.00895	80%	27.4 ± 1.4	No creaming after 30 days at -4°C.	
Turmeric Starch	1%	0.0264	50%	Not specified	High Emulsification Index (EI).[12]	[12]
Waxy Maize	200 mg/mL of oil	~3%	5%	Droplet size decreased as starch conc. increased from 200 to 1200 mg/mL.	Stable emulsions with small starch particles (<10 µm). [9]	[9]
Rice Starch	200 mg/mL of oil	3.0% OSA level	5%	Not specified	Higher modification level (3.0%) showed better stability. [13]	[13]
Generic OSA-Starch	0-10.0 g/kg	Not specified	Not specified	Not specified	Stability significantly enhanced with increasing	[8]

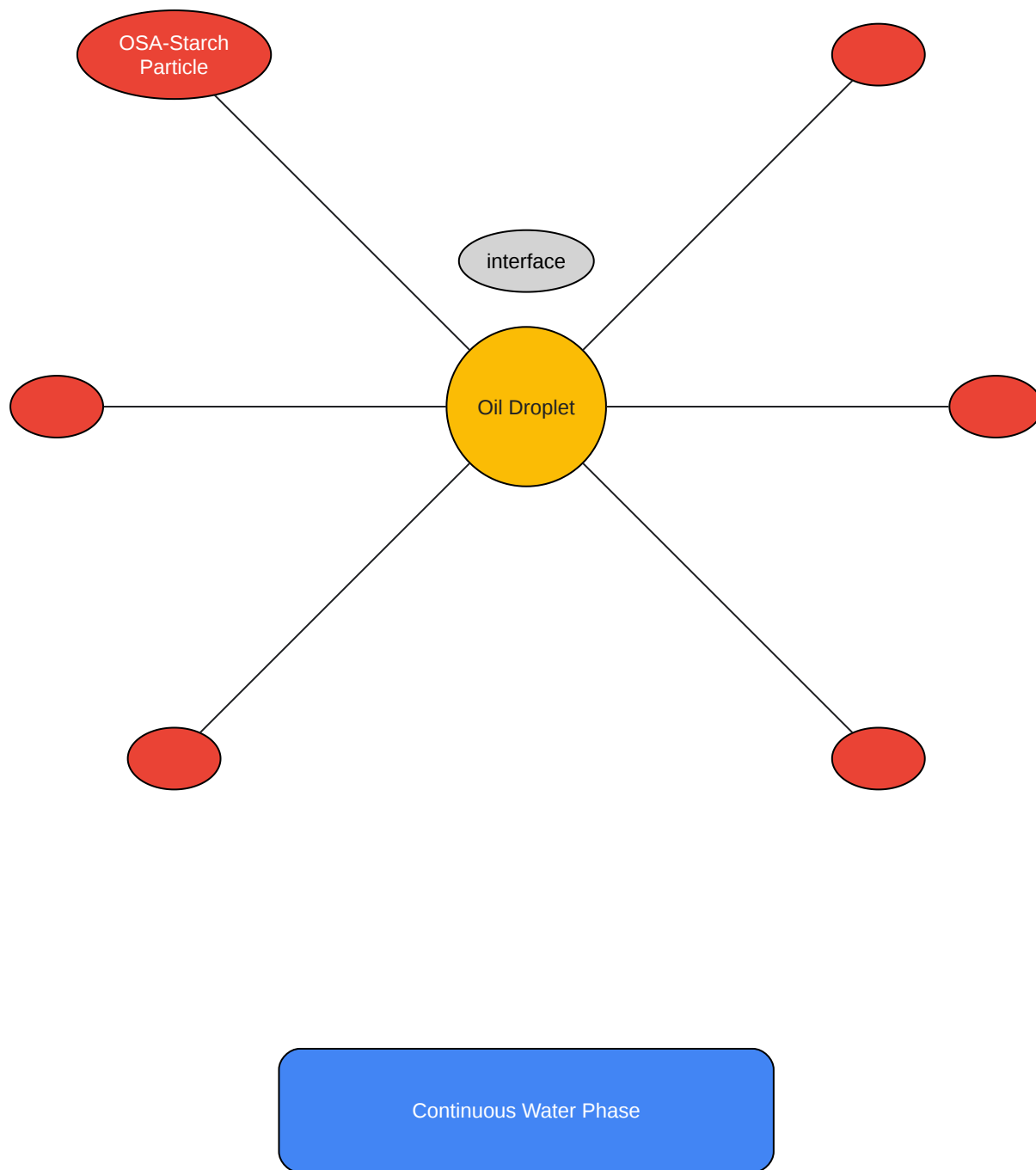
concentrati
on.[\[8\]](#)

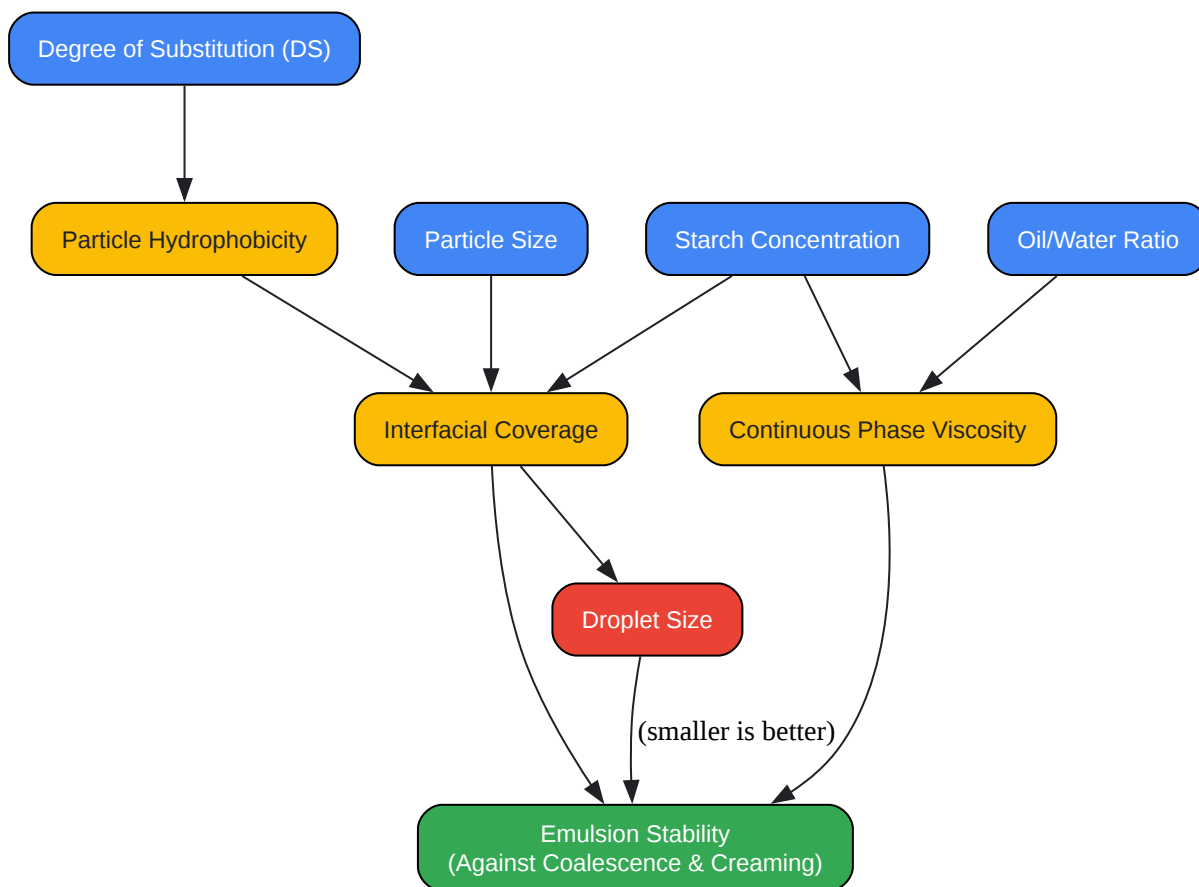
Table 2: Influence of Formulation on Myofibrillar Protein (MP) Gels Incorporating OSA-Starch Emulsions

OSA-Starch Emulsion	Gel Hardness (N)	Water-Holding Capacity (%)	Key Finding	Reference
Control MP Gel (No Emulsion)	0.28	28.5%	Baseline measurement. [8]	[8]
MP Gel with OSAS Emulsion	0.66	61.2%	Emulsion incorporation markedly improved gel texture and water retention. [8]	[8]

Visualizations







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emerging Applications of Pickering Emulsions in Pharmaceutical Formulations: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of emulsion stability for different OSA-modified waxy maize emulsifiers: Granules, dissolved starch, and non-solvent precipitates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the structural properties of three OSA starches and their effects on the performance of high internal phase Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of OSA modified starch-based Pickering emulsion and its application to myofibrillar protein gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Pickering Emulsion Stabilized by OSA Starch/Chitosan Complexes [agris.fao.org]
- 11. Emulsion - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A review on octenyl succinic anhydride modified starch-based Pickering-emulsion: Instabilities and ingredients interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of OSA-modified starch in creating Pickering emulsions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598855#application-of-osa-modified-starch-in-creating-pickering-emulsions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com